Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate
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Overview
Description
Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its fluorene backbone, which is substituted with dibutylaminopropyl groups and carboxylate esters, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate typically involves multiple steps, starting with the preparation of the fluorene core. The dibutylaminopropyl groups are introduced through nucleophilic substitution reactions, while the carboxylate esters are formed via esterification reactions. The final step involves the quaternization of the nitrogen atoms with methyl iodide to form the dimethiodide salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate undergoes various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group in the fluorene core can be reduced to form fluorene alcohols.
Substitution: The dibutylaminopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorene alcohols.
Substitution: Substituted fluorene derivatives with various functional groups.
Scientific Research Applications
Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate involves its interaction with molecular targets such as DNA and proteins. The compound’s fluorene core allows it to intercalate into DNA, disrupting the DNA structure and inhibiting replication. Additionally, the dibutylaminopropyl groups can interact with protein targets, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(3-dimethylaminopropyl)amine: Similar in structure but lacks the fluorene core.
Naphthalene diimide linked bis-naphthalimides: Similar in their ability to interact with DNA but have different core structures.
Uniqueness
Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate is unique due to its combination of a fluorene core with dibutylaminopropyl groups and carboxylate esters, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
41549-91-1 |
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Molecular Formula |
C39H60I2N2O5 |
Molecular Weight |
890.7 g/mol |
IUPAC Name |
dibutyl-[3-[7-[3-[dibutyl(methyl)azaniumyl]propoxycarbonyl]-9-oxofluorene-2-carbonyl]oxypropyl]-methylazanium;diiodide |
InChI |
InChI=1S/C39H60N2O5.2HI/c1-7-11-21-40(5,22-12-8-2)25-15-27-45-38(43)31-17-19-33-34-20-18-32(30-36(34)37(42)35(33)29-31)39(44)46-28-16-26-41(6,23-13-9-3)24-14-10-4;;/h17-20,29-30H,7-16,21-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BRLJZRCAHBULJP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCC[N+](C)(CCCC)CCCC.[I-].[I-] |
Origin of Product |
United States |
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